molecular formula C11H17F3N2O3 B1374810 Azetidin-3-yl(piperidin-1-yl)methanone 2,2,2-trifluoroacetate CAS No. 1361114-44-4

Azetidin-3-yl(piperidin-1-yl)methanone 2,2,2-trifluoroacetate

Cat. No.: B1374810
CAS No.: 1361114-44-4
M. Wt: 282.26 g/mol
InChI Key: UEYDLIPSOCGQIX-UHFFFAOYSA-N
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Description

Azetidin-3-yl(piperidin-1-yl)methanone 2,2,2-trifluoroacetate is a trifluoroacetate salt featuring an azetidine ring fused with a piperidine moiety via a methanone linker. The trifluoroacetate (TFA) counterion enhances solubility and stability, making it a common choice in pharmaceutical intermediates.

Properties

IUPAC Name

azetidin-3-yl(piperidin-1-yl)methanone;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.C2HF3O2/c12-9(8-6-10-7-8)11-4-2-1-3-5-11;3-2(4,5)1(6)7/h8,10H,1-7H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYDLIPSOCGQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Azetidine Core and Piperidine Coupling

A common synthetic strategy involves starting from azetidine derivatives such as azetidin-3-yl acetate or azetidin-3-yl methanesulfonate intermediates. These intermediates are reacted with piperidine under nucleophilic substitution conditions to form the azetidin-3-yl(piperidin-1-yl)methanone framework.

  • One-step nucleophilic substitution of 1-(1-benzhydrylazetidin-3-yl) methanesulfonate with piperidine in acetonitrile at 80 °C yields the desired product in up to 72% isolated yield after chromatographic purification. The reaction proceeds efficiently by using 2 equivalents of piperidine without additional base, improving yield compared to previous methods that used Hunig’s base.

  • The Mitsunobu reaction has also been employed to couple azetidine intermediates with alcohols, followed by Boc deprotection and conversion to trifluoroacetate salts, producing azetidine-containing products suitable for further functionalization.

Salt Formation with 2,2,2-Trifluoroacetic Acid

The trifluoroacetate salt is typically formed by treatment of the free amine with trifluoroacetic acid (TFA):

  • The amine intermediate is dissolved in an organic solvent such as dichloromethane or acetonitrile and treated with an equimolar amount of TFA at room temperature. The reaction mixture is stirred briefly (e.g., 10 minutes) to afford the trifluoroacetate salt as a solid or oil, depending on the compound.

  • This salt formation step is crucial for improving the compound’s solubility, stability, and handling properties, which are important for medicinal chemistry applications.

Detailed Preparation Procedure (Representative Example)

Step Reagents & Conditions Outcome & Notes
1. Preparation of Azetidin-3-yl Methanesulfonate Intermediate Starting from 1-benzhydryl-3-azetidinol, react with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0 °C to room temperature Formation of 1-(1-benzhydrylazetidin-3-yl) methanesulfonate, stable intermediate for substitution
2. Nucleophilic Substitution with Piperidine React intermediate with 2 equivalents of piperidine in MeCN at 80 °C overnight Displacement of mesylate group by piperidine to yield 1-(1-benzhydrylazetidin-3-yl)piperidine (72% yield)
3. Deprotection and Salt Formation Treat the free amine with trifluoroacetic acid in dichloromethane at room temperature for 10 minutes Formation of azetidin-3-yl(piperidin-1-yl)methanone 2,2,2-trifluoroacetate salt, isolated as a stable compound suitable for further use

Research Findings and Optimization Insights

  • Increasing the equivalents of piperidine from 1 to 2 significantly improves the yield of the substitution reaction, as the excess amine drives the reaction to completion without the need for additional base.

  • The use of trifluoroacetic acid as the acid source for salt formation is preferred due to its volatility and ease of removal in subsequent steps, as well as its ability to form stable trifluoroacetate salts that enhance compound solubility and purity.

  • Alternative hydride reducing agents (e.g., sodium triacetoxyborohydride, lithium aluminum hydride) have been used in related azetidine syntheses to reduce protecting groups or intermediates, but for this compound, direct substitution and salt formation are more straightforward.

  • Purification by silica gel chromatography using gradients of ethyl acetate and hexanes is effective for isolating the pure product after substitution steps.

Summary Table of Key Preparation Parameters

Parameter Details Reference
Starting Material 1-(1-benzhydryl-3-azetidinol) or azetidin-3-yl acetate derivatives
Nucleophile Piperidine (2 equiv)
Solvent for Substitution Acetonitrile (MeCN)
Reaction Temperature 80 °C
Reaction Time Overnight (~12-18 h)
Salt Formation Acid Trifluoroacetic acid (TFA)
Salt Formation Conditions Room temperature, 10 min stirring
Purification Method Silica gel chromatography (EtOAc/hexanes gradient)
Typical Yield 70-75% for substitution step

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Azetidin-3-yl(piperidin-1-yl)methanone 2,2,2-trifluoroacetate can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where functional groups on the azetidine or piperidine rings are replaced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 CCR6 Receptor Modulation

One of the primary applications of this compound is its role as a modulator of the CCR6 receptor. CCR6 is implicated in various diseases, including autoimmune disorders and certain cancers. Research indicates that compounds similar to Azetidin-3-yl(piperidin-1-yl)methanone can effectively modulate CCR6 activity, potentially offering new therapeutic avenues for treatment .

1.2 Antiviral Properties

Recent studies have suggested that derivatives of Azetidin-3-yl(piperidin-1-yl)methanone exhibit antiviral properties. For instance, modifications to the piperidine ring have shown promise against viral pathogens by inhibiting their replication mechanisms. This application is particularly relevant in the context of emerging viral threats .

Case Studies

3.1 Case Study: CCR6 Modulators

A study published in 2021 explored a series of azetidine derivatives, including Azetidin-3-yl(piperidin-1-yl)methanone, demonstrating their efficacy as CCR6 modulators in vitro and in vivo. The results showed significant inhibition of CCR6-mediated pathways associated with inflammatory responses, suggesting potential applications in treating conditions like multiple sclerosis and rheumatoid arthritis .

3.2 Case Study: Antiviral Activity

In another investigation focusing on antiviral activity, researchers synthesized several analogs of Azetidin-3-yl(piperidin-1-yl)methanone and tested them against influenza virus strains. The findings indicated that certain modifications enhanced antiviral efficacy by disrupting viral entry into host cells, paving the way for developing new antiviral agents .

Mechanism of Action

The mechanism of action of Azetidin-3-yl(piperidin-1-yl)methanone 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, thereby affecting biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Key Structural Features

The target compound’s azetidine and piperidine rings confer unique steric and electronic properties. Azetidine’s four-membered ring introduces ring strain, increasing reactivity compared to larger saturated heterocycles like piperidine. The TFA counterion is a recurring motif in related compounds, aiding crystallization and solubility. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Functional Comparison
Compound Name Key Features Molecular Weight (g/mol) Application/Activity Synthesis Yield Reference
Azetidin-3-yl(piperidin-1-yl)methanone TFA Azetidine, piperidine, methanone, TFA Not explicitly reported Pharmaceutical intermediate (inferred) N/A
SI-42 (mTORC1 inhibitor) Benzooxazepine, sulfonyl, aminoethyl, TFA 836.43 (ESI) Selective mTORC1 inhibition Not specified
11b (Spns2 inhibitor) Azetidine, urea, TFA 334.2853 (HRMS) Sphingosine-1-phosphate transporter inhibition 50%
2-(Azetidin-3-yl)pyridine TFA Azetidine, pyridine, TFA Discontinued Fluorinated intermediate N/A
2,2,2-Trifluoro-1-(piperidin-1-yl)ethan-1-one Piperidine, trifluoroacetyl Not specified Synthetic intermediate Not specified

Biological Activity

Azetidin-3-yl(piperidin-1-yl)methanone 2,2,2-trifluoroacetate (CAS Number: 1361114-44-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C9H16N2O
Molecular Weight: 172.24 g/mol
IUPAC Name: this compound
CAS Number: 1361114-44-4

The compound features an azetidine ring linked to a piperidine moiety and is modified with a trifluoroacetate group, which may enhance its pharmacological properties.

Antifungal Activity

Recent studies have highlighted the antifungal potential of piperidine derivatives. For instance, piperidine-based compounds have shown efficacy against Candida auris, a significant fungal pathogen resistant to multiple antifungal classes. In one study, derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL against C. auris, indicating strong antifungal activity . The mechanism involved the disruption of the fungal plasma membrane and induction of apoptosis in fungal cells.

Antitumor Activity

There is emerging evidence suggesting that azetidine derivatives can act as inhibitors of specific cancer-related proteins. For example, compounds similar to azetidin-3-yl(piperidin-1-yl)methanone have been studied for their ability to inhibit deubiquitinases like USP28, which play crucial roles in cancer cell proliferation and survival . These compounds can induce cell cycle arrest and apoptosis in cancer cell lines, showcasing their potential as anticancer agents.

The synthesis of azetidin derivatives typically involves straightforward organic reactions that combine various amines and coupling agents. The presence of the trifluoroacetate group is believed to enhance solubility and bioavailability, which are critical for therapeutic efficacy.

The proposed mechanisms by which azetidin derivatives exert their biological effects include:

  • Cell Cycle Arrest: Induction of cell cycle arrest at specific phases (e.g., S-phase) in cancer cells.
  • Apoptosis Induction: Triggering programmed cell death pathways in both fungal and cancer cells.
  • Membrane Disruption: Compromising the integrity of microbial membranes leading to cell death.

Study on Antifungal Activity

In a study focused on novel piperidine derivatives, compounds were synthesized and tested against clinical isolates of C. auris. The results indicated that certain derivatives not only inhibited fungal growth but also caused significant morphological changes in fungal cells consistent with apoptotic death .

Study on Antitumor Activity

Another research effort investigated the effects of azetidine derivatives on gastric cancer cell lines. The study found that these compounds could effectively inhibit USP28 activity, leading to reduced proliferation rates and altered cell cycle dynamics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Azetidin-3-yl(piperidin-1-yl)methanone 2,2,2-trifluoroacetate?

  • Methodological Answer : Synthesis typically involves coupling azetidine and piperidine derivatives via a methanone linkage. For example, trifluoroacetic acid (TFA) is used to deprotect tert-butyl carbamate intermediates (e.g., removal of Boc groups) in azetidine-containing compounds . Reaction progress can be monitored via TLC, and purification often employs column chromatography (10–15% methanol/dichloromethane gradients) . Ensure anhydrous conditions to prevent side reactions.

Q. How should researchers handle safety risks associated with this compound?

  • Methodological Answer : Adhere to hazard codes H314 (causes severe skin burns) and H318 (causes serious eye damage). Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes (P305+P351+P338) and seek medical attention . Store in a sealed container (P403) away from moisture and light .

Q. What analytical techniques validate the compound’s purity and structure?

  • Methodological Answer :

  • LCMS/HRMS : Confirm molecular weight (e.g., [M+H]+ peaks) and monitor synthetic intermediates .
  • NMR : Use ¹H/¹³C NMR to verify azetidine and piperidine ring conformations and trifluoroacetate counterion presence .
  • HPLC : Assess purity (>95%) using C18 columns with ammonium acetate buffers (pH 6.5) .

Advanced Research Questions

Q. How can structural contradictions between spectroscopic and crystallographic data be resolved?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR shifts vs. X-ray data) require cross-validation. Use SHELXL for small-molecule crystallography to refine atomic coordinates and thermal parameters . For dynamic structural features (e.g., ring puckering in azetidine), perform variable-temperature NMR or DFT calculations to model conformational flexibility .

Q. What strategies optimize reaction yields for analogs with modified azetidine/piperidine substituents?

  • Methodological Answer :

  • Protecting Groups : Use TFA-labile Boc groups for azetidine amines to minimize side reactions during coupling .
  • Catalysis : Screen palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions involving trifluoromethyl groups .
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .

Q. How does the trifluoroacetate counterion influence biological activity in vitro?

  • Methodological Answer : The counterion may affect solubility and membrane permeability. Replace trifluoroacetate with chloride (e.g., ion-exchange chromatography) and compare IC₅₀ values in cellular assays (e.g., kinase inhibition). Monitor stability via LCMS to rule out counterion-dependent degradation .

Safety and Compliance

Q. What protocols ensure ethical compliance in animal studies involving this compound?

  • Methodological Answer : Follow institutional Animal Care and Use Program guidelines, including dose optimization to minimize toxicity (e.g., LD₅₀ testing) and proper waste disposal . Document occupational health risks (H372: prolonged exposure damages organs) .

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